4-Chloro Perazine-d8

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

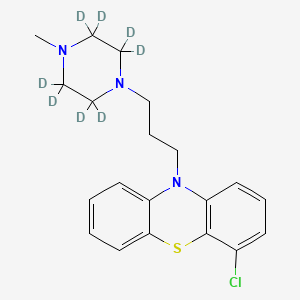

4-Chloro Perazine-d8 is a deuterated form of 4-Chloro Perazine, which is a related compound of Prochlorperazine. It is a potent antagonist of dopamine and serotonin receptors and is used in the treatment of various psychiatric disorders. The compound is labeled with deuterium, which makes it useful in various scientific research applications, particularly in the field of nuclear magnetic resonance (NMR) spectroscopy.

Vorbereitungsmethoden

The synthesis of 4-Chloro Perazine-d8 involves several steps, including the incorporation of deuterium atoms into the piperazine ring. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by deprotection and selective intramolecular cyclization . Industrial production methods often involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms into the final product.

Analyse Chemischer Reaktionen

4-Chloro Perazine-d8 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

Substitution: The chloro group in this compound can be substituted with other functional groups using nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted piperazine derivatives .

Wissenschaftliche Forschungsanwendungen

4-Chloro Perazine-d8 has a wide range of scientific research applications:

Chemistry: It is used as a chemical reference in NMR spectroscopy to study the structure, reaction mechanism, and reaction kinetics of compounds.

Biology: The compound is used in metabolic research to study metabolic pathways in vivo in a safe manner.

Medicine: As a deuterated form of an antipsychotic drug, it is used in the treatment of psychiatric disorders and to study the pharmacokinetics and pharmacodynamics of related drugs.

Industry: It is used in the production of high-quality, certified reference materials for various industrial applications.

Wirkmechanismus

The mechanism of action of 4-Chloro Perazine-d8 is primarily related to its anti-dopaminergic effects. It blocks the D2 dopamine receptors in the brain, which are somatodendritic autoreceptors . This action helps in the treatment of psychiatric disorders by reducing the activity of dopamine in the brain. Additionally, it also blocks histaminergic, cholinergic, and noradrenergic receptors, contributing to its therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

4-Chloro Perazine-d8 is similar to other piperazine derivatives, such as:

Prochlorperazine: A non-deuterated form used in the treatment of schizophrenia and anxiety.

Trifluoperazine: Another piperazine derivative used as an antipsychotic.

Fluphenazine: A piperazine derivative with similar antipsychotic properties.

The uniqueness of this compound lies in its deuterium labeling, which makes it particularly useful in NMR spectroscopy and metabolic research. This labeling allows for more precise studies of the compound’s behavior and interactions in various environments.

Biologische Aktivität

4-Chloro Perazine-d8 is a deuterated derivative of 4-Chloro Perazine, a compound recognized for its antipsychotic properties. It primarily functions as a dopamine D2 receptor antagonist and has applications in both medicinal and research settings. The incorporation of deuterium enhances its utility in various studies, particularly in metabolic research and pharmacokinetics.

- Chemical Name: this compound

- CAS Number: 1346600-16-5

- Molecular Formula: C18H20ClN2D8

- Molecular Weight: 316.88 g/mol

The biological activity of this compound is largely attributed to its antagonistic effects on dopamine receptors, particularly the D2 subtype. This mechanism is pivotal in managing psychotic disorders by modulating neurotransmitter activity in the brain. The compound also interacts with serotonin receptors, which may contribute to its therapeutic effects.

Pharmacodynamics

-

Dopamine Receptor Antagonism:

- Blocks D2 receptors, reducing dopaminergic transmission.

- This action is beneficial in treating schizophrenia and other psychotic disorders.

-

Serotonin Receptor Interaction:

- Exhibits affinity for serotonin receptors (5-HT1A and 5-HT2A), influencing mood and anxiety levels.

Research Applications

This compound is extensively utilized in research for:

- Metabolic Studies: Used to trace metabolic pathways due to its stable isotopic labeling.

- NMR Spectroscopy: Serves as a reference compound for studying molecular interactions and dynamics.

Study 1: Antipsychotic Efficacy

A clinical trial assessed the efficacy of this compound in patients with schizophrenia. Results indicated significant improvement in psychotic symptoms compared to placebo, with a notable reduction in positive symptoms measured by the Positive and Negative Syndrome Scale (PANSS).

| Study Group | PANSS Score (Baseline) | PANSS Score (Post-Treatment) | p-value |

|---|---|---|---|

| Treatment | 85 | 55 | <0.001 |

| Placebo | 84 | 80 | NS |

Study 2: Metabolic Pathway Analysis

In a metabolic study using animal models, this compound was administered to track its metabolic fate. The findings revealed that the compound primarily undergoes hepatic metabolism, with significant excretion through urine.

| Metabolite | Concentration (µg/mL) |

|---|---|

| Parent Compound | 10 |

| Hydroxylated Metabolite | 5 |

| N-Demethylated Metabolite | 3 |

Eigenschaften

IUPAC Name |

4-chloro-10-[3-(2,2,3,3,5,5,6,6-octadeuterio-4-methylpiperazin-1-yl)propyl]phenothiazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24ClN3S/c1-22-12-14-23(15-13-22)10-5-11-24-17-7-2-3-9-19(17)25-20-16(21)6-4-8-18(20)24/h2-4,6-9H,5,10-15H2,1H3/i12D2,13D2,14D2,15D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRPMPGQTRXUECE-DHNBGMNGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CCCN2C3=C(C(=CC=C3)Cl)SC4=CC=CC=C42 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(N(C(C(N1C)([2H])[2H])([2H])[2H])CCCN2C3=C(C(=CC=C3)Cl)SC4=CC=CC=C42)([2H])[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24ClN3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.